2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3O2 and a molecular weight of 240.09 g/mol This compound is characterized by the presence of an amino group, a pyrimidine ring, and a propanoic acid moiety
Preparation Methods
The synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acids under specific conditions. One common method involves the condensation of pyrimidine-2-carboxaldehyde with glycine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(pyridin-2-yl)propanoic acid: This compound has a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: Similar in structure but with a pyridine ring at a different position, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-amino-3-pyrimidin-2-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-5(7(11)12)4-6-9-2-1-3-10-6;;/h1-3,5H,4,8H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAKKNMSGAQCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-62-3 |
Source
|
Record name | 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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